molecular formula C8H10ClNO2 B14405798 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol CAS No. 88441-12-7

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol

Cat. No.: B14405798
CAS No.: 88441-12-7
M. Wt: 187.62 g/mol
InChI Key: MQIBVCQBVGKYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol is an organic compound with a molecular formula of C8H10ClNO2. This compound features a benzene ring substituted with an aminoethyl group and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol typically involves the following steps:

    Nitration and Reduction: The starting material, 5-chlorobenzene-1,4-diol, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

    Alkylation: The amino group is then alkylated using ethylene oxide or a similar reagent to introduce the aminoethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by alkylation under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)phenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    5-Chlorobenzene-1,4-diol: Lacks the aminoethyl group, limiting its biological interactions.

    2-(2-Aminoethyl)-4-chlorophenol: Similar structure but with different substitution pattern, affecting its reactivity and applications.

Uniqueness

2-(2-Aminoethyl)-5-chlorobenzene-1,4-diol is unique due to the presence of both the aminoethyl group and the chlorine atom, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

88441-12-7

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(2-aminoethyl)-5-chlorobenzene-1,4-diol

InChI

InChI=1S/C8H10ClNO2/c9-6-4-7(11)5(1-2-10)3-8(6)12/h3-4,11-12H,1-2,10H2

InChI Key

MQIBVCQBVGKYNC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.